[2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine
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Overview
Description
[2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the cyclopropylmethyl group: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Suitable nucleophiles such as alkyl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biology, the compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its effects on different biological pathways and its potential use in the treatment of various diseases.
Industry
In industry, the compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable component in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- [2-(Isopropyl)-2-azaspiro[4.5]dec-4-yl]methanamine
- [2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl
Uniqueness
[2-(Cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine is unique due to its specific spirocyclic structure and the presence of the cyclopropylmethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-2-azaspiro[4.5]decan-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c15-8-13-10-16(9-12-4-5-12)11-14(13)6-2-1-3-7-14/h12-13H,1-11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBJPISJHYUCMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CN)CC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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